2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine
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Overview
Description
2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine is a compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine typically involves the construction of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The nitro and methoxy groups can be introduced through nitration and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes nitration, methylation, and amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications .
Scientific Research Applications
2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(7-methoxy-4-nitro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O3/c1-17-9-3-2-8(14(15)16)10-7(4-5-12)6-13-11(9)10/h2-3,6,13H,4-5,12H2,1H3 |
InChI Key |
ORKCVMGBTXXRSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CN2)CCN |
Origin of Product |
United States |
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